Product packaging for 5,7-Dimethyltetralin(Cat. No.:CAS No. 21693-54-9)

5,7-Dimethyltetralin

Cat. No.: B1619149
CAS No.: 21693-54-9
M. Wt: 160.25 g/mol
InChI Key: MDAXYSXRAMOWLY-UHFFFAOYSA-N
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Description

Historical Context of Tetralin Derivatives Research

The study of tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives is rooted in early 20th-century advancements in hydrocarbon chemistry. The foundational tetralin structure was first systematically investigated through the catalytic hydrogenation of naphthalene (B1677914). atamanchemicals.comwikipedia.org This process, which saturates one of the aromatic rings of naphthalene, opened a new class of compounds for exploration. atamanchemicals.comwikipedia.org

A significant milestone in the synthesis of tetralin derivatives was the development of the Darzens tetralin synthesis in 1926 by Auguste Georges Darzens. atamanchemicals.com This method provided a pathway to create substituted tetralins through the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene. atamanchemicals.com Such foundational methodologies established the synthetic framework that enabled the later development of more complex derivatives, including various methylated forms like 5,7-Dimethyltetralin. Research into tetralin derivatives has since expanded significantly, driven by their utility as solvents, hydrogen-donors in processes like coal liquefaction, and as structural cores in many biologically active molecules. wikipedia.orgresearchgate.netresearchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies primarily in its role as a specific chemical intermediate. It is one of ten possible dimethyltetralin isomers and is often studied in the context of producing high-purity dimethylnaphthalenes. googleapis.com The dehydrogenation of specific dimethyltetralins, such as the 5,7-isomer, yields the corresponding dimethylnaphthalene, which is a valuable feedstock for the production of naphthalenedicarboxylic acids. googleapis.com These acids, in turn, are important monomers used in the manufacturing of high-performance polymers, films, and fibers. googleapis.com

The controlled synthesis of a specific isomer like this compound is crucial because separating mixtures of dimethylnaphthalene isomers is often difficult and costly. googleapis.com Therefore, research focuses on synthetic routes that can selectively produce a single isomer. For instance, this compound is part of a group of isomers (including 1,3-, 1,4-, 2,3-, 5,8-, and 6,7-dimethyltetralins) that can be formed through the cyclization of specific alkenylbenzenes. googleapis.com Its presence has also been noted in studies of acid-catalyzed reactions of certain strained-ring substrates. plu.mx

Scope and Objectives of Research on this compound

Research focused on this compound is generally centered on specific, well-defined objectives within synthetic and analytical chemistry.

Key Research Objectives:

Selective Synthesis: A primary goal is the development of efficient and highly selective synthetic pathways to produce this compound, often starting from readily available materials. googleapis.comgla.ac.uk This includes exploring various catalytic systems and reaction conditions to maximize yield and purity, avoiding the formation of other isomers. googleapis.com One documented method involves the reduction of 5,7-Dimethyl-α-tetralone. gla.ac.uk

Reaction Mechanisms: Investigating the mechanisms of reactions that form this compound is another key objective. This includes studying the cyclization of precursor molecules and understanding the factors that direct the methylation pattern to the 5- and 7-positions of the tetralin core. googleapis.complu.mx

Dehydrogenation Studies: Research is conducted on the dehydrogenation of this compound to form 1,3-Dimethylnaphthalene (B47081). gla.ac.uk The objective is to optimize this conversion, which is a critical step in the production chain for certain chemical feedstocks. googleapis.com

Spectroscopic and Physicochemical Characterization: A fundamental objective is the thorough characterization of the compound. This involves documenting its physical properties and analyzing its spectral data (NMR, IR, Mass Spectrometry) to create a definitive reference for its identification. nih.govscience-softcon.denist.gov

The table below summarizes the key identification and property data for this compound.

PropertyValueSource
IUPAC Name 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene nih.gov
Molecular Formula C₁₂H₁₆ nih.govnist.govchemsynthesis.com
Molecular Weight 160.25 g/mol nih.gov
CAS Number 21693-54-9 nih.govnist.govchemsynthesis.com
InChIKey MDAXYSXRAMOWLY-UHFFFAOYSA-N nist.govchemsynthesis.com
Appearance Data not consistently available
Boiling Point ca. 130°C at 12 mmHg gla.ac.uk

The following table presents available spectroscopic data for the compound.

Spectrum TypeData HighlightsSource
Mass Spectrometry Electron Ionization (EI) mass spectrum available. nih.govnist.gov
¹³C NMR Spectrum available via Wiley-VCH GmbH. nih.gov
IR Spectra Vapor phase IR spectrum available. nih.govscience-softcon.de
UV Spectra UV absorption spectrum has been studied. science-softcon.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B1619149 5,7-Dimethyltetralin CAS No. 21693-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAXYSXRAMOWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289718
Record name 5,7-Dimethyltetralin
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21693-54-9
Record name 5,7-Dimethyltetralin
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Record name 5,7-Dimethyltetralin
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Record name 5,7-Dimethyltetralin
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Synthetic Methodologies for 5,7 Dimethyltetralin and Analogues

Classical Approaches to Tetralin Ring System Construction

Traditional organic synthesis provides foundational methods for constructing the tetralin framework. These often involve multi-step sequences that build the bicyclic structure through cyclization and subsequent modification.

Reduction of 5,7-Dimethyl-α-tetralone to 5,7-Dimethyltetralin

The reduction of an α-tetralone is a direct method for accessing the corresponding tetralin. While specific literature on the reduction of 5,7-dimethyl-α-tetralone is not abundant, the transformation can be accomplished using standard reduction protocols effective for analogous compounds. For instance, the reduction of the ketone group in tetralone derivatives is commonly achieved with hydride reagents. The reduction of 5,8-dimethyl-1-tetralone (B1583675) has been successfully carried out using sodium borohydride (B1222165) in methanol (B129727) to yield the corresponding alcohol. researchgate.net Similarly, the keto group in 7-hydroxy-1-tetralone (B1583441) can be reduced to a secondary alcohol with reagents like sodium borohydride or lithium aluminum hydride.

Another powerful method for the reduction of α-tetralones is the Birch reduction, which involves using sodium metal in liquid ammonia (B1221849) with an alcohol as a proton source. pearson.com This reaction selectively reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) structure while leaving the ketone group intact. pearson.com Subsequent catalytic hydrogenation can then reduce the double bonds and the ketone to afford the fully saturated tetralin ring system. Biotransformation using fungal strains also presents a method for the enantioselective reduction of α-tetralone to the corresponding (S)-α-tetralol. nih.gov

Multi-Step Cyclization and Dehydrogenation Sequences for Dimethyltetralins

Multi-step syntheses are frequently employed to build the dimethyltetralin scaffold from simpler starting materials. A common strategy involves the Friedel-Crafts reaction to form a key intermediate, which is then cyclized. For example, the synthesis of tetralone scaffolds can begin with a Friedel-Crafts acylation of an appropriate aromatic compound, such as 2-methylanisole, with succinic anhydride. semanticscholar.org This is followed by a Clemmensen reduction and an acid-promoted intramolecular cyclization to yield the tetralone core, which can be further modified. semanticscholar.org

Another approach utilizes the Friedel-Crafts condensation between a substituted phenol (B47542) and a lactone, such as γ-valerolactone, in the presence of boron trifluoride etherate to form a dimethyl-hydroxy-tetralone. ccsenet.org Polyphosphoric acid (PPA) is also a widely used reagent for promoting the intramolecular cyclization of carboxylic acids to form the tetralone ring system in high yields. ccsenet.org These multi-step sequences often conclude with hydrogenation or other reduction steps to produce the final dimethyltetralin product.

Catalytic Synthesis Routes to Dimethyltetralins

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Zeolites and other solid acid catalysts have proven particularly effective in the synthesis of specific dimethyltetralin isomers.

Zeolite-Catalyzed Transformations in Dimethyltetralin Production from Cycloketones

The conversion of tetralones to tetralins and other derivatives can be achieved using zeolite catalysts. Studies on the parent 1- and 2-tetralone (B1666913) over acidic HY zeolite in the vapor phase show that these precursors are converted into a mixture of products, including the corresponding naphthol, naphthalene (B1677914), and tetralin. researchgate.netou.edu The reaction proceeds via hydrogen transfer mechanisms facilitated by the acid sites on the zeolite. researchgate.net At temperatures below 400°C, the primary products are the corresponding naphthols, while at higher temperatures (e.g., 500°C), isomerization and dehydration reactions become more prominent, leading to increased yields of naphthalene and other isomers. ou.edu

The product distribution can be used as an indicator of the hydrogen transfer ability of co-fed hydrocarbons. For instance, when 1-tetralone (B52770) is reacted with various hydrocarbons over HY zeolite, the ratio of naphthalene to naphthol in the product stream varies depending on the hydrogen-donating capability of the co-fed compound, with 1,5-dimethyltetralin (B1199045) (DMT) showing a high capacity for hydrogen transfer. ou.edu

Product Distribution from 1-Tetralone Conversion over HY Zeolite ou.edu
Co-fed HydrocarbonNaphthalene/Naphthol RatioRelative H-Transfer Ability
n-DecaneLowLow
DecalinMediumMedium
TetralinMediumMedium
1,5-Dimethyltetralin (DMT)HighHigh

Hydrogenation and Hydroisomerization Strategies for Dimethyltetralin Synthesis

Hydrogenation and hydroisomerization are key strategies for producing specific dimethyltetralin isomers from mixtures of dimethylnaphthalenes (DMNs). This is particularly relevant for producing 2,6-DMN, a valuable monomer for high-performance polymers, which often requires the isomerization of other DMN isomers. A typical process involves three steps: (i) hydrogenation of a DMN mixture to the corresponding dimethyltetralins (DMTs), (ii) isomerization of the DMT mixture to enrich the desired isomer, and (iii) dehydrogenation back to the target DMN.

This strategy is effective because the isomerization of DMTs can occur at lower temperatures (e.g., 180°C) compared to the direct isomerization of DMNs. google.com The process often uses a bifunctional catalyst that possesses both a hydrogenation component (like a Group VIII metal) and an acidic component (such as a zeolite) for isomerization. rsc.org

Synthesis of Specific Dimethyltetralin Isomers via Controlled Reactions

The controlled synthesis of a single, specific dimethyltetralin isomer is highly desirable to avoid costly separation processes. Zeolite catalysts play a crucial role in achieving this selectivity. For example, 1,5-dimethyltetralin (1,5-DMT) can be selectively prepared via the cyclization of 5-(o-tolyl)-pentene using a dealuminated zeolite beta catalyst. researchgate.net This method demonstrates high conversion and selectivity while also suppressing catalyst deactivation. researchgate.net

Synthesis of 1,5-DMT via Cyclization of 5-o-tolyl pentene researchgate.net
Reaction TimeConversion (%)Selectivity to 1,5-DMT (%)
30 min75.790.2
1 hour89.888.1
3 hours10086.4
28 hours-82.3

Similarly, a highly regioselective synthesis of 2,6-dimethyltetralin (2,6-DMT) has been developed, yielding it as the sole isomer. This three-step process involves the Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol, followed by catalytic reduction and an acid-catalyzed cyclization. The selectivity towards 2,6-DMT or its dehydrogenated product, 2,6-DMN, is strongly dependent on the Si/Al ratio of the H-BEA zeolite catalyst used in the final step.

Advanced Synthetic Techniques for Labeled this compound

The synthesis of isotopically labeled compounds is a cornerstone of modern mechanistic chemistry, providing powerful tools to elucidate complex reaction pathways. In the context of this compound and its analogues, the strategic incorporation of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) enables researchers to trace atomic and molecular transformations with high precision. These labeled molecules are indispensable for kinetic isotope effect (KIE) studies, which can reveal the rate-determining steps of a reaction and the nature of transition states. tcichemicals.comdicp.ac.cn

Isotopic Labeling for Mechanistic Investigations

The introduction of isotopic labels into the this compound framework allows for detailed mechanistic investigations of its chemical behavior. Isotopically labeled compounds serve as tracers and analytical standards, facilitating the elucidation of reaction mechanisms and the products of various chemical processes. dicp.ac.cnnih.gov The choice of isotope and its position within the molecule are dictated by the specific mechanistic question being addressed.

Deuterium Labeling:

Deuterium labeling is frequently employed to study reactions involving the cleavage of carbon-hydrogen bonds. The increased mass of deuterium compared to protium (B1232500) (¹H) leads to a lower vibrational frequency of the C-D bond, resulting in a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect, is a sensitive probe for determining whether a C-H bond is broken in the rate-determining step of a reaction. dicp.ac.cn

For a molecule like this compound, deuterium can be introduced at several key positions:

Aromatic Ring: Direct C-H deuteration of the aromatic ring can be achieved using various catalytic systems. For instance, methods have been developed for the regioselective deuteration of electron-rich aromatic compounds using catalysts like tris(pentafluorophenyl)borane (B72294) with deuterium oxide (D₂O) as the deuterium source. tcichemicals.com Iridium-catalyzed hydrogen isotope exchange (HIE) is another powerful technique for direct C-H activation and deuteration of aromatic compounds. acs.org

Benzylic Positions: The methylene (B1212753) groups of the tetralin core and the methyl groups are at benzylic positions. These C-H bonds are often susceptible to selective deuteration. Base-catalyzed exchange reactions using deuterated solvents like DMSO-d₆ can be effective for this purpose. nih.gov Furthermore, significant progress has been made in the selective hydrogen isotope exchange at benzylic positions adjacent to aromatic rings. dicp.ac.cn

Carbon-13 Labeling:

Carbon-13 labeling is another invaluable tool, particularly for tracking the rearrangement of carbon skeletons during a reaction. Unlike deuterium labeling, which primarily probes C-H bond cleavage, ¹³C labeling allows chemists to follow the fate of specific carbon atoms throughout a transformation. While the synthesis of ¹³C-labeled compounds can be more complex, often requiring a de novo approach from simple, commercially available ¹³C-labeled starting materials, the insights gained are often unparalleled. nih.gov For instance, the synthesis of [4-¹³C]-2,6-dimethyltetralin has been reported, highlighting the feasibility of introducing ¹³C into the tetralin core. iaea.org

The use of ¹³C-labeled compounds is crucial for:

Elucidating complex rearrangement pathways.

Serving as internal standards for highly sensitive and specific isotope dilution mass spectrometric quantification. nih.govlibios.fr

Detailed spectroscopic studies using ¹³C-NMR.

The table below summarizes potential isotopic labeling strategies for this compound and their applications in mechanistic studies.

IsotopePosition of LabelPotential Synthetic MethodMechanistic Application
²H (D) Aromatic Ring (C6, C8)Iridium-catalyzed H/D exchangeStudying electrophilic aromatic substitution reactions.
²H (D) Benzylic (C1, C4)Base-catalyzed exchange with D₂O or DMSO-d₆Probing hydrogen atom transfer (HAT) mechanisms.
²H (D) Methyl GroupsMetal-catalyzed C-H activationInvestigating oxidation or functionalization at the methyl groups.
¹³C Aromatic Ring (e.g., C5, C7)Multi-step synthesis from ¹³C-labeled precursorsTracking skeletal rearrangements and cycloaddition reactions. pkusz.edu.cn
¹³C Methyl GroupsSynthesis using ¹³C-labeled methylating agentsFollowing the fate of the methyl groups in fragmentation or migration reactions.

The data derived from experiments using isotopically labeled this compound provides quantitative insights into reaction kinetics and pathways, which are essential for the rational design of new synthetic methodologies and for understanding the fundamental reactivity of this class of compounds.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Regioselectivity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the regioselectivity of substituted aromatic compounds like 5,7-Dimethyltetralin. Both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific positions of the methyl groups on the tetralin core.

In the case of dimethyltetralins, the chemical shifts and coupling patterns in the ¹H NMR spectrum provide definitive evidence for the substitution pattern. For this compound, the aromatic protons and the protons of the two distinct methyl groups exhibit characteristic signals that differentiate it from other isomers such as 1,5-dimethyltetralin (B1199045) and 2,6-dimethyltetralin.

¹³C NMR spectroscopy further corroborates the structural assignment by providing the chemical shifts for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the methyl substituents. nih.govmolaid.com By comparing the observed chemical shifts with those predicted by additivity rules or with data from known related compounds, the 5,7-substitution pattern can be unequivocally confirmed. lookchem.com

Table 1: Representative NMR Data for Tetralin Derivatives

CompoundTechniqueKey Observations
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=2.4 Hz, 1H, H-6), 7.98 (d, J=2.4 Hz, 1H, H-8), 2.80–2.65 (m, 4H, cyclohexane (B81311) CH₂)
5,4'-dihydroxy-7-methoxy flavanone (B1672756)¹H NMRSignals at 2.36, 3.09, and 5.34 ppm indicate a flavanone structure. silae.it
3,4'-dihydroxy-5,7-dimethoxyflavanone¹³C NMRSignal at 72.90 ppm confirms a free OH group at C3. silae.it

This table presents data for related compounds to illustrate the application of NMR in structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural analysis of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands corresponding to C-H stretching and bending vibrations. Aromatic C-H stretches typically appear at slightly higher frequencies (3100-3000 cm⁻¹) than aliphatic C-H stretches (below 3000 cm⁻¹). vscht.cz The presence of both types of C-H bonds is a key feature of the this compound spectrum. nih.govscience-softcon.de Additionally, bands in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz The vapor phase IR spectrum for this compound is available in spectral databases. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring in this compound acts as a chromophore, absorbing UV light. msu.edu The absorption spectrum is characterized by bands corresponding to π → π* transitions. msu.edu The position and intensity of these absorption bands can be influenced by the alkyl substituents on the aromatic ring. sci-hub.se A study on the IR and UV absorption spectra of various dimethyltetralins, including the 5,7-isomer, was published in the Journal of Applied Spectroscopy. science-softcon.de The specific wavelengths of maximum absorbance (λmax) are key identifiers for the compound.

Mass Spectrometry in Molecular Structure Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆), high-resolution mass spectrometry can precisely determine its molecular mass, which is calculated to be 160.125200510 Da. nih.gov

The electron ionization (EI) mass spectrum of this compound reveals a characteristic fragmentation pattern that provides further structural information. nist.govnist.gov The molecular ion peak (M⁺) is observed at m/z 160. nih.govnist.gov Subsequent fragmentation often involves the loss of a methyl group (CH₃), leading to a prominent peak at m/z 145. nih.gov Another significant fragment can be seen at m/z 132. nih.gov This fragmentation pattern, when analyzed, helps to confirm the presence of the tetralin skeleton and the dimethyl substitution. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Ionm/z (relative intensity)Interpretation
[C₁₂H₁₆]⁺160 nih.govMolecular Ion (M⁺)
[C₁₁H₁₃]⁺145 nih.govLoss of a methyl group ([M-15]⁺)
[C₁₀H₁₂]⁺132 nih.govFurther fragmentation

Integrated Spectroscopic Approaches for Complex Tetralin Derivatives

The definitive structural elucidation of complex molecules, including various tetralin derivatives, often relies on an integrated approach that combines data from multiple spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, their combined application offers a comprehensive and unambiguous picture of the molecule.

For instance, the synthesis and characterization of new methyl-substituted tetralins and indans have been successfully achieved by combining ¹³C NMR spectroscopy with other analytical data. molaid.comlookchem.com Similarly, in the study of Cretaceous ambers, the identification of complex alkylated tetralins like 1,6-dimethyl-5-isopentyltetralin was accomplished through a combination of gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. researchgate.net The mass spectral data provided the molecular weight and fragmentation pattern, while NMR was crucial for determining the precise arrangement of the alkyl substituents on the tetralin core. researchgate.net

This integrated strategy is essential for distinguishing between closely related isomers, where individual techniques might not provide sufficient resolution. By correlating the information from NMR ( detailing the connectivity of atoms), IR (identifying functional groups), UV-Vis (probing the electronic structure), and MS (giving molecular weight and fragmentation), a complete and accurate structural assignment for complex tetralin derivatives can be achieved.

Chemical Reactivity and Transformation Pathways of 5,7 Dimethyltetralin

Dehydrogenation Reactions to Aromatic Analogues

Dehydrogenation is a crucial transformation for converting saturated and partially saturated cyclic hydrocarbons into their aromatic counterparts. In the case of 5,7-dimethyltetralin, this process yields the corresponding dimethylnaphthalene, a valuable chemical intermediate.

Conversion of this compound to 1,3-Dimethylnaphthalene (B47081)

The conversion of this compound to 1,3-dimethylnaphthalene can be achieved through dehydrogenation, a reaction that involves the removal of hydrogen atoms. One documented method involves heating this compound with sulfur at 220°C for one hour. Following the reaction, the product, 1,3-dimethylnaphthalene, can be isolated by vacuum distillation. This process has been reported to yield approximately 85% of the theoretical amount. gla.ac.uk

Catalytic Dehydrogenation Mechanisms of Dimethyltetralins

The catalytic dehydrogenation of dimethyltetralins is a complex process influenced by the catalyst type, temperature, and pressure. Generally, these reactions are endothermic and favored at high temperatures and low pressures. ou.edu Noble metals, particularly platinum (Pt) and palladium (Pd), supported on materials like alumina, silica, or activated carbon, are commonly used as catalysts. core.ac.ukrsc.org

The mechanism on metal catalysts involves the adsorption of the dimethyltetralin molecule onto the catalyst surface. This is followed by the sequential breaking of carbon-hydrogen (C-H) bonds, leading to the formation of adsorbed intermediates and hydrogen atoms. ou.edu The hydrogen atoms then combine to form hydrogen gas (H₂), which desorbs from the surface, driving the reaction towards the aromatic product.

For instance, the dehydrogenation of decalin to naphthalene (B1677914), a related process, has been studied on both Pd and Pt catalysts. rsc.org Theoretical calculations suggest that the conversion of decalin to tetralin is more energetically favorable on Pt, while the subsequent dehydrogenation of tetralin to naphthalene is more facile on Pd. rsc.org This difference in catalytic activity is attributed to the distinct structural and chemical properties of the metals. rsc.org

In industrial applications, dehydrogenation is often carried out in the vapor phase in a hydrogen atmosphere at temperatures ranging from 300°C to 500°C. google.comgoogleapis.com The presence of hydrogen can help to suppress side reactions and maintain catalyst activity. core.ac.uk

Isomerization Processes of Dimethyltetralin Systems

Isomerization refers to the process in which a molecule is transformed into an isomer with a different arrangement of atoms. For dimethyltetralins, isomerization can lead to a mixture of different isomers, a critical consideration in synthetic chemistry where a specific isomer is often the desired product.

Acid-Catalyzed Isomerization Pathways

Acid catalysts are frequently employed to facilitate the isomerization of dimethyltetralins. These reactions can occur in both liquid and vapor phases. Solid acid catalysts, such as acidic crystalline zeolites (e.g., H-BEA), silica-alumina, and sulfated zirconia, are particularly useful due to their ease of separation from the reaction mixture. google.comcolab.ws

The mechanism of acid-catalyzed isomerization typically involves the formation of carbocation intermediates. A proton from the acid catalyst adds to the aromatic ring or the saturated portion of the tetralin structure, generating a carbocation. This intermediate can then undergo rearrangements, such as 1,2-methyl shifts, leading to the formation of different dimethyltetralin isomers. The final step is the deprotonation of the rearranged carbocation to yield the isomerized product.

Studies have shown that the isomerization of dimethylnaphthalene (DMN), the dehydrogenated analogue of dimethyltetralin, can occur at temperatures as low as 200°C for intra-triad isomerization, while inter-triad isomerization requires temperatures of at least 250°C. colab.ws At temperatures above 300°C, side reactions like dealkylation and cracking can become significant, reducing the yield of the desired isomer. colab.ws

Influence of Catalyst Properties on Isomerization Selectivity

The properties of the acid catalyst play a crucial role in determining the selectivity of the isomerization reaction, directing the process towards the formation of a specific isomer.

Key catalyst properties influencing selectivity include:

Acid Strength and Type (Brønsted vs. Lewis): The ratio of Brønsted to Lewis acid sites can significantly impact product selectivity. For example, in the rearrangement of longifolene (B8805489) to 7-isopropyl-1,1-dimethyltetralin, a catalyst with a higher Brønsted/Lewis acid site ratio showed higher selectivity for the desired product. researchgate.networdpress.com

Pore Structure and Shape Selectivity: The pore size and structure of zeolite catalysts can exert a shape-selective effect, favoring the formation of isomers that fit within the catalyst's channels. For instance, in the synthesis of 2,6-dimethylnaphthalene (B47086), the Si/Al ratio of H-BEA zeolite, which affects the Brønsted acid site density, was found to strongly influence the selectivity for 2,6-dimethyltetralin (2,6-DMT). colab.ws

Surface Modification: Modifying the catalyst surface can also alter selectivity. For example, palladium modification of zeolites has been shown to improve the yield and selectivity for 2,6-DMN in the transalkylation of C10 aromatics with 2-methylnaphthalene (B46627). acs.org

The following table summarizes the effect of different catalysts on the isomerization and related reactions of dimethyltetralin and its precursors.

CatalystReactantsMajor Product(s)Key Findings
H-BEA Zeolite 5-(o-tolyl)-pentene1,5-Dimethyltetralin (B1199045)Nanocrystalline zeolite BEA is effective for selective synthesis. Isomerization to other DMT isomers can occur at high temperatures. colab.ws
Sulfated Zirconia Longifolene7-isopropyl-1,1-dimethyltetralinHigher Brønsted/Lewis acid site ratio favors the formation of 7-isopropyl-1,1-dimethyltetralin. researchgate.networdpress.com
Pd-modified Zeolites C10 Aromatics + 2-Methylnaphthalene2,6-DimethylnaphthalenePd modification enhances catalytic performance for 2,6-DMN synthesis. acs.org

Oxidation Reactivity and Stability Studies

The oxidation of this compound can lead to the formation of various oxygenated derivatives. The stability of the compound towards oxidation is an important consideration in its handling and application.

While specific studies focusing solely on the oxidation of this compound are limited in the provided search results, information can be inferred from related compounds. The tetralin structure contains a cyclohexene-like moiety fused to a benzene (B151609) ring. This partially saturated ring is susceptible to oxidation. For instance, the oxidation of the parent compound, tetralin, can lead to the formation of 1,2,3,4-tetrahydro-naphthoquinone if the concentration of the oxidizing agent, such as nitric acid, is high.

In a synthetic route to this compound, the precursor γ-xylyl(2:4)-n-butyric acid is cyclized to form 5:7-dimethyltetralone, an oxidized derivative containing a ketone group. gla.ac.uk This tetralone is then reduced to yield this compound. gla.ac.uk This suggests that the benzylic positions of the saturated ring are reactive towards oxidation.

Furthermore, the nitration of tetralin, an oxidative process, can lead to the formation of dinitro derivatives. This indicates that the aromatic ring of the tetralin system is also reactive under oxidative conditions. The presence of methyl groups on the aromatic ring of this compound would be expected to activate the ring towards electrophilic attack, potentially influencing its oxidation reactivity.

Methodological Frameworks for Oxidation Stability Assessment of Hydrocarbons

The oxidation stability of hydrocarbons, including naphtheno-aromatic compounds like this compound, is a critical property, particularly for applications such as sustainable aviation fuels (SAFs). figshare.comacs.org Oxidation stability refers to a hydrocarbon's resistance to reacting with oxygen at near-ambient temperatures. figshare.comacs.org The accumulation of byproducts from oxidation can lead to system failures, making the assessment of this property crucial. figshare.comacs.org

Experimental assessment of oxidation stability is often time-consuming. figshare.comacs.org Accelerated oxidation tests are employed to expedite this process, though they can still be intensive and prone to measurement inaccuracies. acs.org One common apparatus for these tests is the PetroOxy/RapidOxy, which involves placing a sample in a chamber, pressurizing it with oxygen, and heating it to a target temperature. acs.org

To overcome the limitations of experimental testing, predictive models are being developed. figshare.comacs.org Quantitative Structure-Property Relationship (QSPR) models, particularly those based on machine learning (ML), are valuable alternatives for providing fast and semi-quantitative predictions. figshare.com These models establish relationships between the molecular structure of a compound and its properties. researchgate.net However, the development of accurate ML-QSPR models is contingent on the availability of extensive and consistent experimental data, which is currently lacking in the literature for the oxidation stability of many hydrocarbons. figshare.comacs.org

Recent studies have focused on building databases of experimental results from accelerated oxidation tests on a diverse range of pure hydrocarbons to train ML models like Support Vector Machines (SVM) and XGBoost. figshare.comacs.orgfigshare.com These databases include various chemical families such as mono-aromatic compounds, paraffins, naphthenes, olefins, and naphtheno-aromatic compounds. acs.org The molecular descriptors used in these models are being expanded to better account for the reactivity of different hydrocarbon families. acs.org

Common Techniques for Oxidation Stability Assessment:

MethodDescriptionAdvantagesLimitations
Accelerated Oxidation Tests (e.g., PetroOxy/RapidOxy) A sample is exposed to oxygen at elevated temperature and pressure to accelerate oxidation reactions. acs.orgFaster than ambient condition testing. acs.orgTime-intensive, potential for measurement inaccuracies. acs.org
Pressure Differential Scanning Calorimetry (PDSC) Measures the heat flow associated with oxidation as a function of temperature or time under pressure. vurup.skSmall sample size, rapid assessment of high-temperature oxidation. vurup.skPrimarily used for lubricants and engine oils. vurup.sk
Turbine Oil Stability Test (TOST) (ASTM D943) Measures an oil's resistance to oxidation and acid formation in the presence of water, oxygen, and metal catalysts at 95°C. google.comStandardized method for lubricants. google.comLong test duration (up to 10,000 hours). google.com
Rotary Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272) Measures the oxidation stability of oils in a rotating vessel under oxygen pressure at elevated temperatures. google.comStandardized method for lubricants. google.comTest results can be dependent on the specific apparatus. researchgate.net
Kinetic Modeling Uses results from accelerated tests to model the autoxidation of fuels based on the concentration of chemical species. acs.orgProvides insights into reaction mechanisms.Requires detailed experimental data.
Machine Learning-QSPR Models Employs algorithms to predict oxidation stability based on molecular structure. figshare.comacs.orgFast, predictive, can handle complex relationships. figshare.comAccuracy depends on the quality and quantity of training data. figshare.comacs.org

Factors Influencing Oxidative Transformations of Naphtheno-Aromatic Compounds

The oxidative transformation of naphtheno-aromatic compounds like this compound is influenced by a combination of structural and environmental factors. The presence of both a saturated (naphthenic) and an aromatic ring within the same molecule creates unique reactivity patterns.

Structural Factors:

Alkyl Substitution: The presence, position, and nature of alkyl substituents on the tetralin framework significantly affect oxidation stability. Methyl groups, as in this compound, can be sites of initial oxidation. Benzylic methyl and methylene (B1212753) groups are particularly susceptible to monooxygenation. nih.gov

Ring Structure: The partially saturated nature of the tetralin ring system makes it a potential hydrogen donor, which can influence oxidation pathways. The stability of the resulting radical intermediates plays a crucial role.

Steric Effects: The spatial arrangement of substituents can influence the accessibility of reactive sites to oxidizing agents. researchgate.net

Electronic Effects: The electron-donating or withdrawing nature of substituents can affect the electron density of the aromatic ring and the stability of intermediates, thereby influencing the rate and pathway of oxidation. researchgate.net

Environmental and Chemical Factors:

Temperature and Pressure: Elevated temperatures and pressures, common in many industrial processes, accelerate oxidation reactions. kazneb.kz

Oxygen Concentration: The availability of oxygen is a primary driver of oxidation. figshare.comacs.org

Presence of Catalysts and Initiators: Metal catalysts and free-radical initiators can significantly lower the activation energy for oxidation, promoting the reaction. acs.org

Presence of Impurities: Trace impurities, such as sulfur, nitrogen, and oxygen-containing compounds, can increase the rate of deposit formation during thermal stressing. dtic.mil

Solvent Effects: The polarity and chemical nature of the solvent can influence reaction pathways and product distribution. scribd.com

Oxidation Pathways: Naphthalene 1,2-dioxygenase, an enzyme found in some bacteria, provides a model for understanding the initial steps of oxidation in naphtheno-aromatic compounds. This enzyme can catalyze both monooxygenation at benzylic positions and dioxygenation of the aromatic ring. nih.gov For methyl-substituted aromatics, benzylic monooxygenation of the methyl groups is often the predominant reaction. nih.gov In the case of this compound, this would likely lead to the formation of the corresponding benzylic alcohols, which could be further oxidized to carboxylic acids. nih.gov

Hydrogen Transfer Mechanisms Involving this compound

Role as Hydrogen Donor in Catalytic Deoxygenation Processes

Tetralin and its derivatives, including this compound, are recognized as effective hydrogen-donor solvents in various chemical processes, particularly in the upgrading of biomass-derived oils and coal liquefaction. researchgate.netmdpi.comfrontiersin.orgfrontiersin.org The partially saturated ring of tetralin can readily donate hydrogen atoms to stabilize reactive intermediates and facilitate deoxygenation reactions. researchgate.netfrontiersin.orgfrontiersin.org

In catalytic deoxygenation, the process of removing oxygen from organic compounds, hydrogen-donor solvents like tetralin play a crucial role. mdpi.com They can transfer hydrogen to radical fragments, leading to higher liquid yields and reduced formation of gas, char, and water. mdpi.com This is particularly important in the hydrotreating of bio-oils, where the high oxygen content is a major challenge. mdpi.com The use of a hydrogen-donor solvent can significantly reduce the required operating pressures and mitigate coking and charring phenomena. mdpi.com

Studies have shown that tetralin can transfer hydrogen from the gas phase with high activity to radical fragments in the oil phase. mdpi.com In the context of lignin (B12514952) pyrolysis, tetralin has been shown to be an effective hydrogen donor, suppressing coke formation and promoting the formation of aromatic hydrocarbons. researchgate.net The hydrogen transfer from tetralin to phenolic compounds within zeolite pores can alter the deoxygenation pathway, favoring hydrodeoxygenation over decarboxylation or decarbonylation. researchgate.net

The effectiveness of tetralin as a hydrogen donor is temperature-dependent. At lower temperatures (e.g., 380°C), tetralin primarily acts by transferring active hydrogen. frontiersin.orgfrontiersin.org At higher temperatures (e.g., 420°C), it mainly provides active hydrogen through its own dehydrogenation to form naphthalene and other products. frontiersin.orgfrontiersin.org

Examples of Hydrogen Donor Applications:

ProcessRole of Tetralin/DerivativesCatalyst ExamplesReference
Catalytic Copyrolysis of Lignin Donates hydrogen to stabilize reactive free radicals, reducing coke and increasing aromatic hydrocarbon yield. researchgate.netHZSM-5, HY Zeolite researchgate.net
Hydrotreating of Bio-oil Transfers hydrogen to radical fragments, increasing liquid yield and reducing char. mdpi.comNiMo, Co-Mo-P mdpi.com
Direct Coal Liquefaction Donates hydrogen to stabilize free radicals from coal pyrolysis, increasing oil yield. frontiersin.orgfrontiersin.org(none specified) frontiersin.orgfrontiersin.org
Catalytic Transfer Hydrogenation Serves as a hydrogen source for the reduction of various functional groups. scribd.comPalladium on Carbon (Pd/C) scribd.com

Hydride Transfer Kinetics in Tetralin Derivatives

Hydride transfer, the transfer of a hydride ion (H⁻), is a fundamental step in many chemical and biological reactions. yale.edu The propensity of a molecule to donate a hydride is described by its thermodynamic and kinetic hydricity. yale.edu Thermodynamic hydricity refers to the Gibbs free energy required to release a free hydride ion, while kinetic hydricity is related to the rate constant of the hydride transfer reaction. yale.edu

In the context of tetralin derivatives, the saturated ring is the source of the donated hydrogen. The rate of hydride transfer is influenced by several factors, including the stability of the resulting carbocation and the nature of the hydride acceptor. kazneb.kz The rate of detachment of a hydride ion is affected by neighboring groups that can stabilize the resulting positive charge. kazneb.kz

Linear Free Energy Relationships (LFERs) are often used to correlate thermodynamic and kinetic hydricities. yale.edunsf.gov These relationships suggest that, in many cases, the rate of hydride transfer increases as the thermodynamic driving force for the reaction increases. nsf.gov However, this correlation is not always straightforward and can be influenced by factors such as the specific donor and acceptor molecules involved. nsf.gov

Computational studies and kinetic experiments are employed to understand the mechanisms of hydride transfer. nsf.gov These studies can help elucidate whether a reaction proceeds through a concerted one-step hydride transfer or a stepwise mechanism involving single electron transfer followed by hydrogen atom transfer. nsf.gov For hydride transfer from hydrocarbon donors, the mechanism often involves the formation of a charge-transfer complex followed by the transfer of the hydride. nsf.gov

Kinetic isotope effect studies, where hydrogen is replaced by its heavier isotope deuterium (B1214612), are a powerful tool for determining whether C-H bond cleavage is the rate-determining step in a reaction. nsf.gov

Thermal Rearrangements and Pyrolysis Pathways of Tetralin Analogues

The thermal decomposition (pyrolysis) of tetralin and its analogues, such as this compound, has been extensively studied due to its relevance in processes like coal liquefaction and jet fuel stability research. acs.org The pyrolysis of tetralin leads to a complex mixture of products through several competing reaction pathways. acs.orgacs.org

The main reaction pathways observed during tetralin pyrolysis include:

Dehydrogenation: This is a dominant pathway, leading to the formation of 1,2-dihydronaphthalene, which can then undergo further dehydrogenation to produce naphthalene. acs.orgacs.org

Ring Contraction: This pathway results in the formation of 1-methylindan (B54001) as the major product, with smaller amounts of 2-methylindan and methyl-1H-indenes also observed. acs.org

Ring Opening: Hydrogenolytic cleavage of the C₁-C₈ₐ bond leads to the formation of 1-butylbenzene, ethylbenzene, and styrene. acs.org

Retro-Diels-Alder Reaction: This pathway involves the formation of ethylene (B1197577) and o-xylylene, which can cyclize to benzocyclobutene. acs.org

The relative importance of these pathways depends on the reaction conditions, such as temperature and pressure. acs.orgdtic.mil For instance, the formation of methylindane is favored at higher pressures. dtic.mil

The pyrolysis of alkyl-substituted tetralins follows similar pathways, with the alkyl substituents influencing the product distribution. For example, the pyrolysis of 2-ethyltetralin (B1619202) involves C-C bond cleavage in the ethyl side chain or the tetralin ring, as well as dehydrogenation.

A study on the pyrolysis of cis- and trans-1,2-dimethyl-9-methylenespiro[3.5]nona-5,7-diene, which can rearrange to dimethyltetralin, showed the formation of 2,3-dimethyltetralin, indicating that rearrangement reactions can occur. osti.gov

Major Products from Tetralin Pyrolysis:

Product ClassMajor ProductsFormation PathwayReference
Dehydrogenation Products 1,2-Dihydronaphthalene, NaphthaleneDehydrogenation acs.orgacs.org
Ring Contraction Products 1-Methylindan, 2-MethylindanIsomerization/Rearrangement acs.orgpku.edu.cn
Ring Opening Products n-Butylbenzene, Ethylbenzene, TolueneCracking of C-C bond acs.orgpku.edu.cn

These thermal rearrangement and pyrolysis pathways are crucial for understanding the high-temperature behavior of this compound and other tetralin analogues in various industrial applications.

Theoretical and Computational Chemistry of 5,7 Dimethyltetralin

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical calculations have become indispensable in modern chemistry for predicting a wide range of molecular properties with high accuracy. unipd.it These first-principles methods, which include Density Functional Theory (DFT), are used to model electronic structure, molecular geometries, and spectroscopic properties, offering a virtual laboratory for chemical investigation. fcien.edu.uymdpi.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. mdpi.comdergipark.org.tr It has been widely applied to study the reactivity and properties of tetralin and its derivatives, providing valuable insights that can be extrapolated to understand 5,7-Dimethyltetralin.

DFT calculations have been effectively used to analyze the hydrogen-donating capabilities of tetralin, which is a critical function in processes like direct coal liquefaction. mdpi.com A study examining the hydrogen donation and transfer mechanisms of tetralin found that the ease of hydrogen abstraction varies depending on its position on the saturated ring. mdpi.com The calculated order of hydrogen accepting capability from tetralin was found to be α-H (C1–H) > δ-H (C4–H) > β-H (C2–H) > γ-H (C3–H). mdpi.com Furthermore, these theoretical studies revealed that methyl-substituted derivatives are more adept at accepting hydrogen from tetralin compared to benzyl (B1604629) derivatives. mdpi.com

In another application, quantum mechanical methods, specifically DFT, were employed to investigate the properties of tetralin and naphthalene (B1677914) as potential corrosion inhibitors. dergipark.org.trdergipark.org.tr Such studies calculate key quantum chemical parameters that correlate with a molecule's inhibitory efficiency. dergipark.org.tr These parameters include the energy of the Highest Occupied Molecular Orbital (E(HOMO)), the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), the energy band gap (ΔE), and the dipole moment (μ). dergipark.org.trdergipark.org.tr The E(HOMO) is associated with the molecule's ability to donate electrons, while the E(LUMO) relates to its ability to accept electrons. dergipark.org.tr A smaller energy gap (ΔE) generally implies higher reactivity of the molecule. dergipark.org.tr

The table below presents quantum chemical parameters for tetralin, calculated using DFT with the B3LYP/6-31G(d,p) basis set, which inform its electronic characteristics and potential reactivity.

Quantum Chemical ParameterValue for Tetralin
E(HOMO) (eV)-8.61
E(LUMO) (eV)-1.78
Energy Gap (ΔE) (eV)6.83
Electronegativity (χ)5.19
Hardness (ɳ)3.41
Softness (σ)0.29

Data sourced from theoretical calculations on tetralin's corrosion inhibitor activities. dergipark.org.tr

Computational Modeling of Reaction Pathways

Computational modeling is a critical tool for mapping the complex reaction pathways of chemical transformations. nih.gov By simulating reactions at a molecular level, researchers can gain mechanistic insights, identify key intermediates, and understand the factors that control product distribution. nih.govacs.org For tetralin and its derivatives, kinetic modeling helps to unravel the mechanisms of their decomposition under various conditions, such as high temperatures. acs.orgacs.org

A central concept in understanding reaction pathways is the transition state, which is the high-energy, unstable configuration of atoms that exists at the peak of the potential energy barrier between reactants and products. fiveable.menumberanalytics.com The structure of this state is a saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other directions. fiveable.me The energy difference between the reactants and the transition state defines the activation energy, a key factor governing the reaction rate. numberanalytics.com

Computational studies have been instrumental in elucidating the complex reaction networks involved in the thermal transformations of tetralin. acs.org A detailed kinetic model developed for the thermal cracking of tetralin between 350-500 °C successfully described the formation of the main products. acs.org The model shows that tetralin decomposition proceeds through a series of free-radical reactions. acs.org Modeling analysis reveals that the dominant decomposition pathways involve H-atom abstraction reactions, which offer direct routes to key products. researchgate.net

Key transformations and products identified through computational modeling of tetralin pyrolysis include:

Dehydrogenation: The loss of hydrogen atoms from the saturated ring to form naphthalene. acs.org

Ring Contraction: Isomerization reactions leading to the formation of 1-methylindane. acs.org

Ring Opening: Scission of the saturated ring to produce compounds like n-butylbenzene. acs.org

Unimolecular Decomposition: Reactions that form dihydronaphthalenes, indene, and indenyl radicals, which are significant precursors to larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net

The table below summarizes the primary reaction pathways and resulting products from the computational modeling of tetralin transformations.

Reaction PathwayKey ProductsSignificance
DehydrogenationNaphthalene, DihydronaphthalenesFormation of stable aromatic compounds. acs.orgresearchgate.net
Ring Contraction1-methylindaneA major product from the isomerization of the saturated ring. acs.org
C-C Bond Cleavage / Ring Openingn-butylbenzene, StyreneFormation of alkyl-aromatic compounds. acs.orgresearchgate.net
H-atom AbstractionIndene, Indenyl RadicalDominant decomposition route and pathway to soot precursors. researchgate.net

Data compiled from kinetic modeling studies of tetralin pyrolysis. acs.orgresearchgate.net

These computational investigations provide a detailed picture of the chemical fate of the tetralin scaffold under thermal stress, insights that are fundamental for understanding the behavior of this compound in similar environments.

Applications and Research Directions for 5,7 Dimethyltetralin Derivatives

Role in the Synthesis of Advanced Organic Intermediates

Derivatives of dimethyltetralin are recognized as important precursors for constructing more complex molecular architectures, including polycyclic aromatic hydrocarbons and various specialty chemicals. The tetralin core provides a foundational structure that can be chemically modified to yield high-value organic compounds.

The synthesis of specific polycyclic aromatic hydrocarbons (PAHs) often relies on carefully chosen precursors that facilitate regioselective cyclization and aromatization reactions. Dimethyltetralin isomers are key starting materials in this context. For example, a regioselective synthesis for 2,6-dimethyltetralin (2,6-DMT) has been developed, establishing it as a crucial precursor to 2,6-dimethylnaphthalene (B47086) (2,6-DMN). colab.ws This process is significant because it can yield 2,6-DMT as the sole isomer, bypassing complex separation steps. colab.ws The formation of various dimethyl-substituted PAHs, such as derivatives of naphthalene (B1677914), can occur through reactions involving phenyl-type radicals and smaller hydrocarbons under specific conditions. uhmreactiondynamics.org The conversion of these tetralin-based precursors often involves dehydrogenation or other aromatization techniques. colab.ws

Specialty chemicals are compounds produced for specific, high-value applications, often requiring complex synthesis pathways. pp-evonik.comcefic.org Dimethyltetralin derivatives function as foundational building blocks in this sector. For instance, 1,5-Dimethyltetralin (B1199045) is employed as a precursor in the preparation of 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polymers. sigmaaldrich.com The broader class of tetralin derivatives is utilized in the synthesis of compounds for diverse applications, including pharmaceuticals and agrochemicals. mdpi.com The chemical industry utilizes a wide array of such building blocks, derived from various feedstocks, to create materials for sectors like pharmaceuticals, electronics, and consumer goods. cefic.orgfrontierspecialtychemicals.com

Precursors to Polycyclic Aromatic Hydrocarbons

Derivatives in Bioactive Compound Synthesis Research

The dimethyltetralin structure is a key component in medicinal chemistry research, particularly in the design of synthetic analogues of biologically active molecules like retinoids. By incorporating the dimethyltetralin ring, researchers can rigidly control molecular conformations to probe and optimize biological activity.

A significant area of research has been the development of new retinoids for potential therapeutic applications. austinpublishinggroup.com Retinoids, which include natural and synthetic forms of vitamin A, are crucial for processes like vision and epithelial cell regulation. nih.gov To investigate how the shape of the retinoid side-chain influences biological activity, a series of fifteen retinoids incorporating a dimethyltetralin ring system was synthesized. austinpublishinggroup.comaustinpublishinggroup.com These synthetic analogues were designed to hold various side-chain double bonds in rigid conformations. austinpublishinggroup.com The core idea was that the conformational flexibility of the natural retinoid side chain allows it to adopt numerous shapes, only some of which are biologically active. austinpublishinggroup.com By creating these conformationally restricted molecules, researchers aimed to identify specific shapes associated with high activity, which could guide the design of improved therapeutic agents. austinpublishinggroup.comnih.gov

The synthesis of dimethyltetralin-based retinoids has enabled detailed structure-activity relationship (SAR) studies. austinpublishinggroup.com The biological activity of these new compounds was evaluated using the hamster tracheal organ culture (TOC) assay, which measures the reversal of keratinization. austinpublishinggroup.com The research revealed clear relationships between the molecular structure of the analogues and their biological potency. For instance, retinoids designated as Type A and Type C were found to be more active than those of Type B and D. austinpublishinggroup.com Further analysis showed that within the same structural type, the terminal functional group also played a critical role; among Type C retinoids, the ester was more active than the corresponding acid, aldehyde, or alcohol. austinpublishinggroup.com Additionally, the geometry of the polyene side chain was crucial, with 9-trans retinoids consistently showing higher activity than their 9-cis isomers. austinpublishinggroup.com

Retinoid AgentTypeED₅₀ (M) in TOC Assay
18a C3 x 10⁻¹¹
18b C5 x 10⁻¹¹
10b A5 x 10⁻¹¹

Table 1: Activity of the most promising dimethyltetralin-based retinoid analogues in the Tracheal Organ Culture (TOC) Assay. A lower ED₅₀ value indicates higher potency. Data sourced from Austin Publishing Group. austinpublishinggroup.com

Development of Dimethyltetralin-Based Retinoid Analogues

Environmental Research Perspectives (Non-Toxicology)

Beyond synthetic applications, 5,7-dimethyltetralin and its isomers are subjects of environmental research, focusing on their occurrence in natural products and anthropogenic sources. Such studies are important for understanding the distribution and fate of these compounds in the environment.

This compound has been identified as a natural constituent in the tea plant, Camellia sinensis. nih.gov Related isomers have also been found in other plants; for example, 1,5-dimethyltetralin is a component of the essential oil of Xanthium strumarium. mdpi.com In addition to natural sources, dimethyltetralin isomers have been detected as emissions from commercial products. A study on artists' acrylic paints identified dimethylated naphthalene derivatives and a related dimethyltetralin isomer as odorous substances. frontiersin.org The unknown dimethyltetralin derivative was noted for its specific anise-like smell and was identified through gas chromatography-olfactometry (GC-O) analysis of volatile compounds released from the paint. frontiersin.org

Occurrence as Biomarkers in Geochemical and Environmental Samples

Dimethyltetralin isomers, including this compound, and related derivatives serve as significant molecular markers, or biomarkers, in geochemical and environmental analyses. Their presence and distribution in geological samples like crude oil, coal, and fossil resins provide valuable information about the origin, maturity, and alteration processes of organic matter. mst.eduespiadellabo.com These compounds are diagenetic products, meaning they are formed from the chemical alteration of biological precursors over geological time. espiadellabo.comoup.com

Research has identified bicyclic sesquiterpenoids, specifically dimethyltetralins and dimethylnaphthalenes, as diagenetic products derived from labdane-type diterpenoids. oup.com This link to specific bioterpenoids allows scientists to trace the source material of fossilized organic matter. For example, studies of Cretaceous ambers have revealed that a family of 1,6-dimethyl-5-alkyltetralins can constitute a significant portion (up to 27%) of the total organic extract. espiadellabo.comresearchgate.net The specific distribution of these compounds indicates different compositional families, which can be related to the botanical and topographic origin of the ancient resin-producing plants. espiadellabo.comresearchgate.net One major component, 1,6-dimethyl-5-isopentyltetralin, has been formally identified and the name "amberene" proposed for it. espiadellabo.com

The analysis of alkylated tetralins in petroleum and source rocks is also crucial for geochemical exploration. mst.edu Different isomers of dimethyltetralin and tetramethyltetralin have been identified in biodegraded crude oils. oregonstate.edu Their specific fragmentation patterns in mass spectrometry, such as base peaks at m/z 118 for certain disubstituted tetralins, help in their identification. oregonstate.edu The presence of chiral centers in these molecules also makes them potential chiral biomarkers, offering further insights into the history of geological samples. mst.edu

Table 1: Occurrence of Dimethyltetralin Derivatives as Geochemical Biomarkers

Biomarker FamilySample TypeInferred Precursor/SignificanceReferences
1,6-Dimethyl-5-alkyltetralinsCretaceous AmberDiagenetic products of labdane-type diterpenoids from specific botanical sources. researchgate.net, espiadellabo.com
DimethyltetralinFossil PineDiagenetic product of labdane-type diterpenoids. oup.com
Alkyl Tetralin DerivativesShale, Crude Oil, CoalChiral biomarkers indicating source and maturation of organic matter. mst.edu
2,2,5,7-TetramethyltetralinBiodegraded PetroleumAssociated with specific sedimentary basins and source rocks. oregonstate.edu
1,6-DimethyltetralinDamar ResinComponent indicating resinous origin. core.ac.uk

Methodologies for Environmental Fate Studies of Tetralin Derivatives

Studying the environmental fate of tetralin and its derivatives involves understanding their distribution, persistence, and degradation in various environmental compartments like air, water, and soil. nih.gov A range of sophisticated analytical methodologies is employed to extract, identify, and quantify these compounds in complex environmental matrices. researchgate.net

Sample preparation is a critical first step. Techniques such as liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME) are used to isolate analytes from samples. mdpi.com For air sampling, activated carbon can be used to trap compounds, which are then extracted using a solvent like chloroform (B151607) for analysis. epa.gov

The primary analytical tool for identifying and quantifying tetralin derivatives is mass spectrometry (MS) coupled with chromatography. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of tetralin derivatives in environmental samples. It separates volatile and semi-volatile compounds before they are identified by their mass-to-charge ratio and fragmentation patterns. researchgate.netepa.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) offers enhanced separation power for extremely complex mixtures like crude oil. This technique is crucial for resolving co-eluting compounds in unresolved complex mixtures (UCM) and identifying specific biomarkers, including various tetralin and indane compounds. oregonstate.edu

High-Resolution Mass Spectrometry (HRMS) , including techniques like Fourier transform ion cyclotron resonance (FT-ICR-MS) and Orbitrap-MS, provides highly accurate mass measurements. This allows for the unambiguous determination of elemental formulas, which is essential for characterizing the vast number of components in petroleomics and environmental forensics. researchgate.net

Capillary Electrophoresis (CE) is a powerful technique for separating chiral compounds. Using chiral additives like sulfated β-cyclodextrins, CE can resolve the enantiomers of indan, tetralin, and benzosuberan derivatives, which is important for biomarker and environmental fate studies. mst.edu

These methodologies enable researchers to track the transformation of tetralin derivatives, identify their degradation products, and assess their persistence and mobility in the environment. researchgate.netnih.gov

Table 2: Analytical Methodologies for Tetralin Derivative Analysis

MethodologySample MatrixApplication/Information ObtainedReferences
GC-MSEnvironmental Samples, Activated Carbon ExtractsIdentification and quantification of volatile and semi-volatile compounds. researchgate.net, epa.gov
GC×GC-ToFMSBiodegraded PetroleumHigh-resolution separation and identification of isomers in complex mixtures (UCM). oregonstate.edu
FT-ICR-MS / Orbitrap-MSOil Sand Process Water, Crude OilUltrahigh-resolution compositional analysis for environmental fate determination. researchgate.net
Capillary Electrophoresis (CE)Synthesized StandardsEnantiomeric separation of chiral tetralin derivatives. mst.edu
Liquid-Liquid Extraction (LLE)Environmental SamplesSample preparation and extraction of analytes from a matrix. mdpi.com

Role in Pollutant Degradation Pathways (Mechanistic Studies)

The tetralin structure is central to the biodegradation pathways of several aromatic pollutants. Microorganisms have evolved specific enzymatic machinery to break down the stable fused-ring system of tetralin and related compounds. nih.gov Mechanistic studies, often using model organisms, have elucidated the complex biochemical reactions involved.

Aerobic Degradation: Under aerobic conditions, the primary mechanism for degrading tetralin involves oxygenase enzymes. nih.govscispace.com The degradation pathway has been extensively characterized in bacteria such as Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB. nih.gov

Initial Oxidation: The pathway is initiated by a multi-component enzyme, tetralin dioxygenase, which attacks the aromatic ring. scispace.com

Ring Cleavage: The resulting diol intermediate undergoes ring cleavage by an extradiol dioxygenase (like ThnC). This is a key step that opens the aromatic ring, making it accessible to further degradation. nih.gov

Downstream Metabolism: The ring-cleavage product is further processed through a series of enzymatic steps, eventually leading to the formation of pimelic acid. nih.gov

Central Metabolism: Pimelic acid is then channeled into the central metabolism of the cell, typically via the β-oxidation pathway, to be used as a source of carbon and energy. nih.gov

The expression of the genes encoding these catabolic enzymes is often tightly regulated, allowing the bacteria to respond specifically to the presence of tetralin in the environment. nih.govscispace.com

Anaerobic Degradation: In the absence of oxygen, different degradation strategies are employed. For some polycyclic aromatic hydrocarbons (PAHs), a key step involves the reduction of an aromatic ring to a tetralin-type structure. nih.gov Studies on the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627) by sulfate-reducing bacteria have shown that they converge on a common pathway with tetralin. asm.org The mechanism involves the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA as a central intermediate. This indicates that the tetralin structure is a key, stable intermediate in the anaerobic breakdown of more complex aromatic compounds before the saturated ring is eventually cleaved. asm.org

Table 3: Key Steps in the Aerobic Biodegradation of the Tetralin Structure

StepKey Enzyme/ProcessIntermediate/ProductModel Organism(s)References
Initial AttackTetralin DioxygenaseDihydroxylated tetralin derivativeSphingopyxis macrogolitabida scispace.com
Aromatic Ring CleavageExtradiol Dioxygenase (e.g., ThnC)Ring-opened aliphatic acidSphingopyxis granuli TFA nih.gov
Intermediate ConversionVarious hydrolases, dehydrogenases, etc.Pimelic AcidS. granuli TFA, Rhodococcus sp. TFB nih.gov
Entry to Central Metabolismβ-Oxidation PathwayAcetyl-CoA, Succinyl-CoAS. granuli TFA, Rhodococcus sp. TFB nih.gov

Future Perspectives and Emerging Research Areas

Novel Catalytic Systems for 5,7-Dimethyltetralin Transformations

A primary focus of ongoing research is the development of more efficient and selective catalysts for the synthesis and transformation of dimethyltetralins. The transformation of dimethyltetralins into their corresponding dimethylnaphthalenes via dehydrogenation is a critical industrial process, often serving as a precursor step for producing naphthalene (B1677914) dicarboxylic acids used in advanced polymers. googleapis.comgoogle.com

Emerging research is shifting from traditional liquid acid catalysts to solid acid catalysts, which offer significant advantages in terms of reusability, reduced corrosion, and easier separation from reaction products. Key areas of exploration include:

Zeolites: Crystalline aluminosilicates like Zeolite BEA and H-ZSM-5 are being investigated for the cyclization of alkenylbenzenes to form dimethyltetralins. googleapis.comcolab.ws Research indicates that the textural properties and the nature of the acid sites within the zeolite framework can be tailored to control the isomerization and yield of specific isomers, including 1,5-dimethyltetralin (B1199045). colab.ws While direct synthesis of this compound is less commonly cited, the principles of shape selectivity and acid site engineering in zeolites are being actively explored to steer reactions toward desired isomers. googleapis.com

Sulfated Zirconia: This solid superacid is a potent catalyst for various acid-catalyzed reactions, including isomerization. csic.eswordpress.com Studies on the rearrangement of terpene structures like longifolene (B8805489) have demonstrated that sulfated zirconia can yield tetralin derivatives. wordpress.comresearchgate.net The catalytic activity and product selectivity are strongly influenced by the ratio of Brønsted to Lewis acid sites (B/L ratio), which can be controlled during catalyst synthesis. researchgate.net A higher B/L ratio has been shown to favor the formation of certain rearranged tetralin products, a principle that could be applied to develop selective pathways to this compound. wordpress.comresearchgate.net

Bifunctional Catalysts: For the direct conversion of feedstocks to dimethylnaphthalenes, bifunctional catalysts that possess both acidic sites for cyclization/isomerization and noble metal sites (e.g., platinum, palladium) for dehydrogenation are being developed. googleapis.com This approach allows for multi-step syntheses to be performed in a single reactor, improving process efficiency. csic.es

Table 1: Comparison of Emerging Catalytic Systems for Tetralin Transformations

Catalyst Type Key Characteristics Relevant Transformations Research Focus
Zeolites (e.g., BEA, H-ZSM-5) Shape-selective microporous structure; tunable acidity. googleapis.comcolab.ws Cyclization of alkenylbenzenes; Isomerization of dimethyltetralins. googleapis.comcolab.ws Modifying pore structure and acid site distribution to enhance selectivity for specific isomers.
Sulfated Zirconia (S-ZrO₂) Solid superacid with strong Brønsted and Lewis acid sites. csic.eswordpress.com Isomerization and rearrangement reactions. wordpress.comresearchgate.net Controlling the B/L acid site ratio to direct product formation. researchgate.net

| Noble Metal Catalysts (on supports) | High activity for hydrogenation/dehydrogenation. googleapis.com | Dehydrogenation of dimethyltetralins to dimethylnaphthalenes. googleapis.com | Improving catalyst stability and resistance to poisoning. |

Integration of Advanced Characterization Techniques

Accurate structural elucidation and quantitative analysis are paramount for developing selective synthetic routes and understanding reaction mechanisms. While standard techniques remain crucial, research is increasingly integrating more advanced and coupled analytical methods.

Spectroscopic and Spectrometric Methods: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is essential for unambiguously confirming the substitution pattern on the aromatic ring of this compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is routinely used to verify molecular weight, identify fragmentation patterns, and quantify the purity of the compound and the isomeric distribution in a mixture. nih.gov Further characterization using Fourier Transform Infrared (FT-IR) spectroscopy helps in identifying the characteristic vibrations of the molecule's functional groups. researchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are being employed to assess the thermal stability and phase behavior of tetralin derivatives. researchgate.net TGA can determine the decomposition temperature, providing insights into the compound's stability under thermal stress, which is relevant for high-temperature catalytic reactions. DSC can identify thermal transitions like melting and crystallization points, which is critical for purification processes and understanding physical properties. researchgate.net

Table 2: Advanced Characterization Techniques for this compound Research

Technique Information Provided Application in Research
¹³C NMR Spectroscopy Detailed carbon skeleton information, confirming methyl group positions. nih.gov Structural verification and isomer differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of isomers, molecular weight, and fragmentation patterns. nih.gov Purity assessment, reaction monitoring, and analysis of complex mixtures.
Thermal Analysis (TGA/DSC) Thermal stability, decomposition pathways, and phase transitions. researchgate.net Evaluating suitability for high-temperature reactions; guiding purification protocols.

| Fourier Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and bond types. researchgate.net | Confirmation of molecular structure and detection of impurities. |

Exploration of New Synthetic Strategies

The synthesis of specific dimethyltetralin isomers in high purity remains a significant challenge due to the formation of complex isomeric mixtures. googleapis.comgoogle.com Current research is focused on developing more refined and regioselective synthetic strategies.

A predominant method involves a multi-step synthesis that includes the cyclization of an alkenylbenzene, such as a tolyl-pentene, to form the dimethyltetralin core structure. googleapis.comgoogle.com For instance, the cyclization of 5-(o-tolyl)-pentene can yield 1,5-dimethyltetralin. colab.ws The exploration of new strategies revolves around controlling the regiochemistry of this cyclization step. Future research directions include:

Catalyst-Controlled Cyclization: As detailed in section 7.1, the rational design of catalysts is the most promising avenue. By creating catalysts with specific active site geometries, it may be possible to favor the transition state leading to the 5,7-isomer over others.

Novel Precursor Design: Investigating alternative precursors and reaction pathways that offer greater inherent selectivity. This could involve using starting materials with directing groups that facilitate cyclization at the desired positions before being removed in a subsequent step.

Flow Chemistry: Implementing continuous flow reactors for synthesis can offer better control over reaction parameters such as temperature, pressure, and residence time, potentially improving the selectivity and yield of the desired isomer compared to batch processes.

Interdisciplinary Research at the Interface of Chemistry and Environmental Science

The challenges associated with chemical production and use are complex and often require a multifaceted approach. forskningsradet.no Interdisciplinary research, which integrates knowledge and methods from different fields, is crucial for addressing the intricate relationships between chemical processes and environmental systems. numberanalytics.comnumberanalytics.com

While this compound is primarily an industrial intermediate, its lifecycle is connected to environmental science in several ways:

Fossil Fuel Feedstocks: Dimethylnaphthalenes and their tetralin precursors are naturally present in crude oil and coal-derived streams. googleapis.comgoogle.com Understanding the synthesis and transformation of these compounds helps in characterizing these complex fossil fuel mixtures. This knowledge is valuable for the petrochemical industry and for environmental scientists studying the fate and transport of hydrocarbon pollutants.

Environmental Monitoring: Advanced analytical techniques developed for isomer-specific synthesis can be adapted for environmental monitoring. Being able to accurately identify and quantify specific isomers of dimethyltetralin or its derivatives in environmental samples is essential for toxicology studies and environmental risk assessment.

Green Chemistry Principles: The development of novel, reusable solid acid catalysts for this compound transformations aligns with the principles of green chemistry. researchgate.net By creating more efficient and less wasteful chemical processes, interdisciplinary research at the chemistry-environmental science interface contributes to sustainable industrial development. forskningsradet.nonumberanalytics.com

Q & A

Q. What are the standard synthetic routes for 5,7-Dimethyltetralin, and how can purity be optimized?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of substituted naphthalene derivatives or Friedel-Crafts alkylation of tetralin precursors. To optimize purity:

  • Use thin-layer chromatography (TLC) to monitor reaction progress and identify intermediates .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water solvent system).
  • Confirm purity via melting point analysis, GC-MS, or HPLC (≥95% purity threshold recommended) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm methyl group positions and aromaticity. Compare chemical shifts to computational predictions (e.g., DFT) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify C-H stretching modes in methyl groups (2800–3000 cm1^{-1}) and aromatic C=C bonds (1450–1600 cm1^{-1}) .

Q. How should researchers design preliminary toxicity assays for this compound?

Methodological Answer:

  • In vitro models: Use human cell lines (e.g., HepG2 for hepatotoxicity) with MTT assays to assess cytotoxicity. Include positive controls (e.g., naphthalene derivatives) .
  • In vivo models: Administer subacute doses to rodents (OECD Guideline 407) and monitor hematological, hepatic, and renal biomarkers .
  • Data reporting: Follow ATSDR guidelines for dose-response relationships and statistical significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

Methodological Answer:

  • Comparative metabolomics: Use LC-MS/MS to analyze metabolites across species (e.g., rat vs. human microsomes) and identify species-specific isoforms .
  • Enzyme inhibition studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to isolate dominant metabolic routes .
  • Computational modeling: Apply QSAR models to predict metabolite stability and reactivity, cross-referenced with experimental data .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

Methodological Answer:

  • Soil/water half-life studies: Use 14^{14}C-labeled this compound in OECD 307/308 frameworks to quantify biodegradation rates under aerobic/anaerobic conditions .
  • Photodegradation assays: Expose to UV light (λ = 254 nm) and analyze degradation products via GC-MS. Include dark controls to rule out thermal degradation .
  • Ecotoxicity: Test on Daphnia magna (OECD 202) and Aliivibrio fischeri (ISO 11348) to assess acute/chronic effects .

Q. How can researchers address inconsistencies in reported binding affinities of this compound to biological targets?

Methodological Answer:

  • Standardize assay conditions: Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤1%) to minimize variability .
  • Surface plasmon resonance (SPR): Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) in real-time, using immobilized protein targets .
  • Meta-analysis: Systematically review existing data (PRISMA guidelines) to identify methodological outliers and harmonize reporting standards .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction parameters (e.g., temperature, stirring rate) .
  • Design of experiments (DoE): Use factorial designs to optimize variables (catalyst loading, solvent ratio) and identify critical quality attributes (CQAs) .
  • Quality control: Adhere to ICH Q2(R1) guidelines for validating analytical methods (e.g., HPLC precision, accuracy, LOD/LOQ) .

Data Analysis and Reporting Guidelines

Q. How should researchers handle missing or conflicting toxicity data in risk assessments?

Methodological Answer:

  • Weight-of-evidence approach: Classify studies by reliability (e.g., Klimisch scores) and prioritize GLP-compliant data .
  • Uncertainty factors: Apply ATSDR-derived adjustment factors (e.g., 10x for interspecies variability) to derive minimal risk levels (MRLs) .
  • Transparency: Disclose data gaps in risk characterization sections and propose targeted research agendas (e.g., chronic exposure studies) .

Q. What statistical methods are appropriate for dose-response modeling of this compound?

Methodological Answer:

  • Non-linear regression: Fit data to Hill or log-logistic models (e.g., EC50_{50} calculations) using software like GraphPad Prism or R .
  • Benchmark dose (BMD) modeling: Use EPA’s BMDS software to estimate lower confidence limits (BMDL) for threshold effects .
  • Multivariate analysis: Apply PCA or PLS to identify covariates (e.g., age, sex) influencing toxicity outcomes .

Literature and Data Synthesis

Q. How to conduct a systematic review of this compound’s physicochemical properties?

Methodological Answer:

  • Search strategy: Use Boolean operators in Scopus/PubMed (e.g., "this compound AND (solubility OR log P)") .
  • Data extraction: Tabulate properties (melting point, log Kow_{ow}) with source metadata (year, methodology) .
  • Critical appraisal: Assess study quality via QUADAS-2 for experimental rigor and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.